molecular formula C20H17N3OS B5604012 3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B5604012
M. Wt: 347.4 g/mol
InChI Key: OVFYYXVKHWAPEV-UHFFFAOYSA-N
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Description

3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core substituted with amino, dimethyl, and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 3-amino-4,6-dimethylpyridine-2-carboxamide with naphthalen-1-ylthiophene derivatives under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites. This inhibition disrupts the normal function of these enzymes, leading to the modulation of cell cycle progression and apoptosis. The compound’s structure allows it to interact with various receptors and proteins, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4,6-dimethyl-N-(naphthalen-1-yl)thieno[2,3-b]pyridine-2-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of the thieno[2,3-b]pyridine core, along with the amino, dimethyl, and naphthyl groups, imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-amino-4,6-dimethyl-N-naphthalen-1-ylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c1-11-10-12(2)22-20-16(11)17(21)18(25-20)19(24)23-15-9-5-7-13-6-3-4-8-14(13)15/h3-10H,21H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFYYXVKHWAPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC4=CC=CC=C43)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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